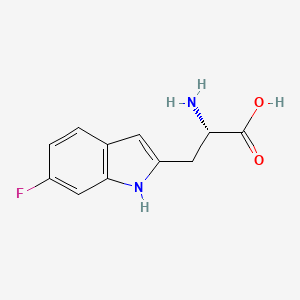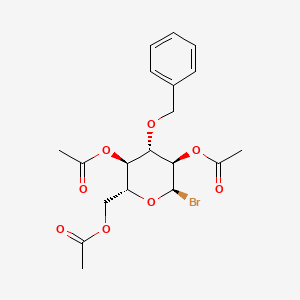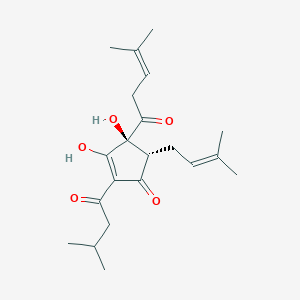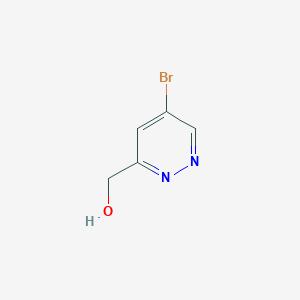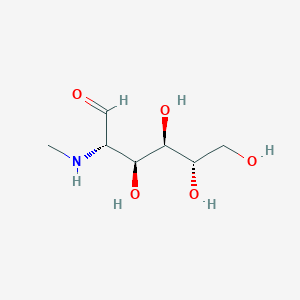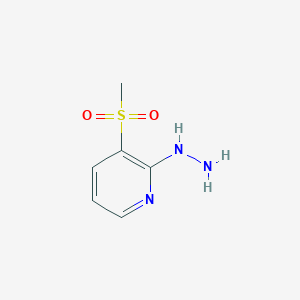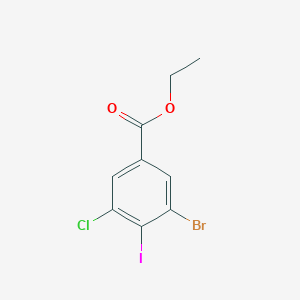
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dihydroindenyl group, and a diphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a suitable indenyl precursor under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with diphenylacetic acid or its derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale research and industrial settings.
化学反应分析
Types of Reactions
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
科学研究应用
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
作用机制
The mechanism by which N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The indenyl and diphenylacetamide moieties contribute to the compound’s overall stability and reactivity, facilitating its interaction with enzymes and receptors involved in various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-((1R,2S)-2-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
- N-((1R,2S)-2-(4-Chlorophenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide
Uniqueness
N-((1R,2S)-2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its methoxy and chlorophenyl analogs.
属性
分子式 |
C29H25NO2 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
N-[(1R,2S)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m0/s1 |
InChI 键 |
ZPORBGGQIAIHNC-XCZPVHLTSA-N |
手性 SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
规范 SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
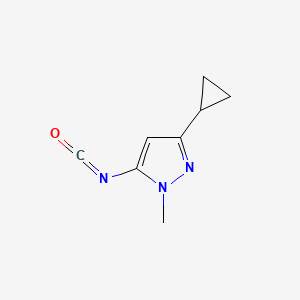
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)

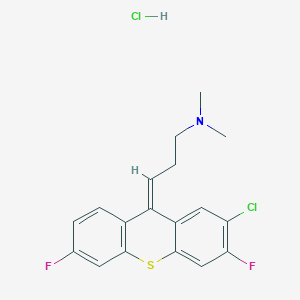
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
